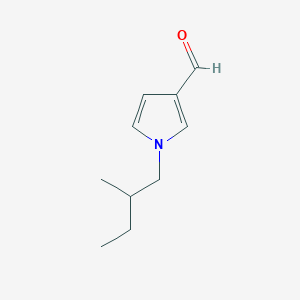

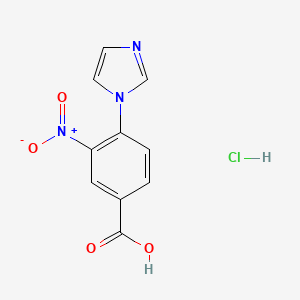

5-(Phenoxymethyl)-2-furoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 2,5-furandicarboxylic acid involves the aerobic oxidation of 5-hydroxymethyl furfural over supported metal catalysts . Another method involves the protodeboronation of pinacol boronic esters .Chemical Reactions Analysis

Chemical reactions can be analyzed using various methods. For example, titration can be used to determine the concentration of a compound .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .Scientific Research Applications

- Application : In photodynamic therapy (PDT) , PpIX accumulates selectively in tumor cells. Upon exposure to light, it generates reactive oxygen species, leading to tumor cell destruction. PDT is used to treat various cancers and skin conditions .

- Effectiveness : These nanoparticles improve drug delivery, especially in animal models of gastrointestinal tumors .

Photosensitization in Photodynamic Therapy (PDT)

Drug Delivery Systems (DDS) Enhancement

Agriculture: Iron Status and Immune Response Enhancement

Mechanism of Action

Target of Action

It is structurally similar to phenoxymethylpenicillin , a well-known antibiotic. Phenoxymethylpenicillin targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are critical for cell wall synthesis and maintenance, as well as cell division .

Mode of Action

Drawing parallels from phenoxymethylpenicillin, it can be inferred that it might inhibit the biosynthesis of cell wall mucopeptide by binding to pbps . This disrupts the third and last stage of bacterial cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

Phenoxymethylpenicillin, a structurally similar compound, is known to affect the shikimate pathway . This pathway is responsible for the synthesis of essential aromatic compounds in microorganisms and plants .

Pharmacokinetics

Phenoxymethylpenicillin, a structurally similar compound, has a bioavailability of 60%, is 80% protein-bound, metabolized in the liver, and excreted via the kidneys . The elimination half-life is 30-60 minutes .

Result of Action

Phenoxymethylpenicillin, a structurally similar compound, usually results in bacterial death . It is used for the treatment of mild to moderately severe infections due to penicillin G-sensitive microorganisms .

Action Environment

It is known that the action of similar compounds can be influenced by factors such as ph . For example, Mycobacterium tuberculosis alters its metabolism in response to acidic pH to achieve induced acid tolerance .

Safety and Hazards

properties

IUPAC Name |

5-(phenoxymethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-12(14)11-7-6-10(16-11)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSLIMYRDNBEGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91368-74-0 |

Source

|

| Record name | 5-(phenoxymethyl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

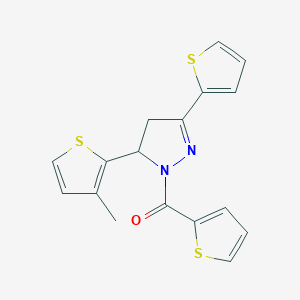

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzamide](/img/structure/B2789543.png)

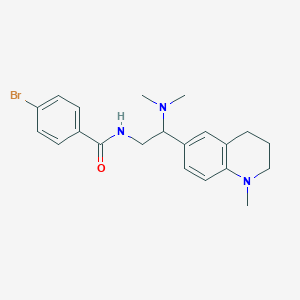

![(E)-4-(Dimethylamino)-N-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2789548.png)

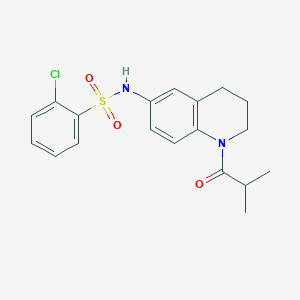

![17-[(4-Chlorobenzyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2789549.png)

![(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2789550.png)

![2,4,6-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2789552.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cinnamamide](/img/structure/B2789557.png)

![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride](/img/structure/B2789558.png)